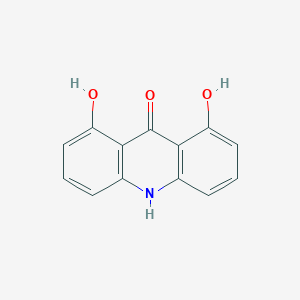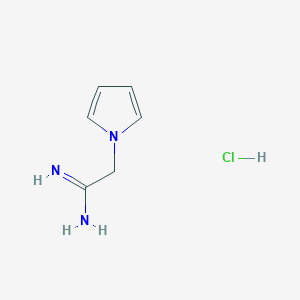
2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid is a complex organic compound with a unique structure that includes a pyridazine ring, an ethylcarbamoyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the formation of the pyridazine ring through the reaction of hydrazine with a suitable dicarbonyl compound. The ethylcarbamoyl group can be introduced via a carbamoylation reaction, and the acetic acid moiety is usually added through a carboxylation step. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid
- 2-(3-(Propylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid
- 2-(3-(Butylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid
Uniqueness
2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid is unique due to its specific ethylcarbamoyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H11N3O4 |
|---|---|
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
2-[3-(ethylcarbamoyl)-6-oxopyridazin-1-yl]acetic acid |
InChI |
InChI=1S/C9H11N3O4/c1-2-10-9(16)6-3-4-7(13)12(11-6)5-8(14)15/h3-4H,2,5H2,1H3,(H,10,16)(H,14,15) |
InChI-Schlüssel |
MURDVRBUWPIBBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=NN(C(=O)C=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11784909.png)



![8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid hydrochloride](/img/structure/B11784930.png)





